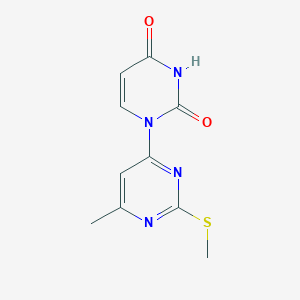
(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetaldehyde 9H-fluoren-9-ylidenehydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules involving fluorenyl and indolylidene units can involve N-heterocyclic carbene-catalyzed reactions, as demonstrated by Ma et al. (2021), who developed a chemoselective synthesis of dibenzofulvenes and fluorenyl alcohols from 9-(trimethylsilyl)fluorene and aldehydes (Ma et al., 2021). Although the specific synthesis of the target molecule is not detailed, the methodologies applied in similar compound syntheses provide insight into potential approaches.
Molecular Structure Analysis
Understanding the molecular structure of such compounds often involves spectroscopic analysis, as in the study of luminescence and ionochromic properties by Nikolaeva et al. (2020), which explores the structure-function relationship in related compounds (Nikolaeva et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving fluoren-9-ylidene compounds, such as those studied by Kvíčala and Pelter (2001), highlight the reactivity and potential for forming stabilized fluoroalkenyl carbanions, indicating a rich chemistry amenable to further functionalization (Kvíčala & Pelter, 2001).
Physical Properties Analysis
The physical properties of related compounds have been explored through methods such as X-ray diffraction analysis, providing valuable data on molecular conformation and stability, as demonstrated in various studies.
Chemical Properties Analysis
Chemical properties, including reactivity towards different reagents and conditions, were exemplified by Mahmoud and El-Azm (2013), who investigated heterocyclization reactions of cyano-N'-(9H-fluoren-9-ylidene)acetohydrazide, revealing pathways to novel heterocyclic compounds (Mahmoud & El-Azm, 2013).
Aplicaciones Científicas De Investigación
Fluorescence Sensing for Acetaldehyde
A fluorescence sensor based on 5-methoxycarbonylsalicylaldehyde hydrazone was developed for the fast and highly selective detection of acetaldehyde, a key flavor constituent in liquor and spirits. This sensor produces an aggregation-induced emission luminogen (AIEgen) upon combining with acetaldehyde, leading to a "turn-on" fluorescence response, offering advantages such as simplicity and real-time detection capabilities over traditional gas chromatography methods (Yang et al., 2019).
Transformation of Polyenic Compounds
Research into the transformation of 3-(ethylthio)-3-methyl-5-(2,2,6-trimethyl-1 and 2-cyclohexen-1-yl)-4-pentenal monothioacetals has led to the formation of various compounds through reactions with mercuric chloride and ethanol. These transformations provide insights into the reactivity and potential applications of similar complex molecules in organic synthesis (Mikhaĭlov & Ter-sarkisyan, 1965).
Fischer Indole Synthesis
The formation of Fischer indole products from a series of hydrazones derived from pentafluorophenylhydrazine demonstrates the versatility of indole derivatives in synthesizing complex heterocyclic compounds. This work sheds light on the synthetic routes to tetrafluoroindole and hexafluorobenz[e]indole derivatives, highlighting the unusual loss of ortho-fluorine in the process (Benke & Brooke, 1984).
Tetrazolylindoles via Fischer Indolization
The acid-catalyzed reaction of substituted phenylhydrazines with 1-aryl-5-(2-dimethylaminovinyl)-1H-tetrazoles to afford tetrazolylindoles through Fischer indolization highlights a novel route for the synthesis of indole derivatives. This work opens up new pathways for the synthesis of complex indole-based structures with potential applications in medicinal chemistry and material science (Fischer, 1995).
Propiedades
IUPAC Name |
(E)-N-[(E)-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]fluoren-9-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3/c1-26(2)22-14-8-9-15-23(22)29(3)24(26)16-17-27-28-25-20-12-6-4-10-18(20)19-11-5-7-13-21(19)25/h4-17H,1-3H3/b24-16-,27-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLVHVUHTFALSL-VTRIOTMOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC=NN=C3C4=CC=CC=C4C5=CC=CC=C53)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C\C=N\N=C3C4=CC=CC=C4C5=CC=CC=C53)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-butyl-5-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}carbonyl)-1,3-benzoxazole](/img/structure/B5524078.png)


![N-{[3-(3-fluorophenyl)-5-isoxazolyl]methyl}-1-(methoxyacetyl)-4-piperidinecarboxamide](/img/structure/B5524103.png)

![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide dihydrochloride](/img/structure/B5524111.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(4-methoxy-3-methylbenzyl)-3-pyrrolidinyl]-2-hydroxyacetamide hydrochloride](/img/structure/B5524139.png)
![1-(2-methoxyphenyl)-4-[(1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5524145.png)

![2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5524153.png)

![1,8-dimethyl-4,5-diazatricyclo[6.2.2.0~2,7~]dodecane-3,6-dione](/img/structure/B5524165.png)
